2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of sulfur and nitrogen atoms in the structure can contribute to various chemical properties and reactivity, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thioamide derivatives to form the desired compound. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography might be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide
- 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid
- 1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-thiol
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbothioamide is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N4S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C8H8N4S2/c1-12-3-2-5(11-12)8-10-6(4-14-8)7(9)13/h2-4H,1H3,(H2,9,13) |
InChI Key |
LCRUBFGWSPQHOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=S)N |
Origin of Product |
United States |
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